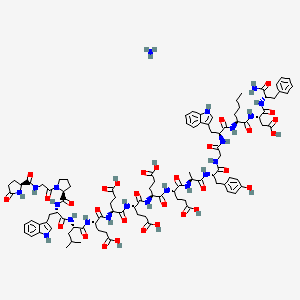
18-34-Gastrin I (pig), 18-(5-oxo-l-proline)-22-l-leucine-32-l-norleucine-, ammonium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
18-34-Gastrin I (pig), 18-(5-oxo-l-proline)-22-l-leucine-32-l-norleucine-, ammonium salt is a synthetic peptide derived from the naturally occurring hormone gastrin. Gastrin is primarily known for its role in stimulating the secretion of gastric acid in the stomach. This specific compound is a modified version of the gastrin peptide, designed to study its biological activities and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 18-34-Gastrin I (pig), 18-(5-oxo-l-proline)-22-l-leucine-32-l-norleucine-, ammonium salt involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process is optimized to ensure high yield and purity, with rigorous quality control measures in place.
化学反应分析
Types of Reactions
18-34-Gastrin I (pig), 18-(5-oxo-l-proline)-22-l-leucine-32-l-norleucine-, ammonium salt can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Amino acid derivatives and coupling reagents like HBTU or HATU in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield reduced thiol groups.
科学研究应用
18-34-Gastrin I (pig), 18-(5-oxo-l-proline)-22-l-leucine-32-l-norleucine-, ammonium salt has several scientific research applications:
Chemistry: Used to study peptide synthesis and modification techniques.
Biology: Investigated for its role in gastric acid secretion and potential effects on gastrointestinal physiology.
Medicine: Explored for its therapeutic potential in treating conditions related to gastric acid secretion, such as peptic ulcers and Zollinger-Ellison syndrome.
Industry: Utilized in the development of diagnostic assays and as a reference standard in analytical chemistry.
作用机制
The compound exerts its effects by binding to gastrin receptors on the surface of gastric parietal cells. This binding activates a signaling cascade involving the G-protein coupled receptor pathway, leading to the secretion of gastric acid. The molecular targets include the gastrin receptor (CCK-B receptor) and downstream effectors such as adenylate cyclase and protein kinase A.
相似化合物的比较
Similar Compounds
Gastrin I (human): A naturally occurring form of gastrin with similar biological activity.
Cholecystokinin (CCK): Another peptide hormone with overlapping functions in the gastrointestinal system.
Pentagastrin: A synthetic peptide that mimics the action of gastrin.
Uniqueness
18-34-Gastrin I (pig), 18-(5-oxo-l-proline)-22-l-leucine-32-l-norleucine-, ammonium salt is unique due to its specific modifications, which allow for detailed studies of its structure-activity relationships and potential therapeutic applications. The inclusion of non-natural amino acids like norleucine provides insights into the stability and activity of the peptide under various conditions.
属性
CAS 编号 |
99784-42-6 |
|---|---|
分子式 |
C98H129N21O31 |
分子量 |
2097.2 g/mol |
IUPAC 名称 |
(4S)-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-1-[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]-5-oxopentanoic acid;azane |
InChI |
InChI=1S/C98H126N20O31.H3N/c1-5-6-19-61(89(140)116-73(45-83(133)134)97(148)113-68(84(99)135)41-52-15-8-7-9-16-52)107-95(146)71(43-54-46-100-59-20-12-10-17-57(54)59)106-76(121)48-102-87(138)70(42-53-23-25-56(119)26-24-53)114-85(136)51(4)104-88(139)63(28-34-78(123)124)108-90(141)64(29-35-79(125)126)109-91(142)65(30-36-80(127)128)110-92(143)66(31-37-81(129)130)111-93(144)67(32-38-82(131)132)112-94(145)69(40-50(2)3)115-96(147)72(44-55-47-101-60-21-13-11-18-58(55)60)117-98(149)74-22-14-39-118(74)77(122)49-103-86(137)62-27-33-75(120)105-62;/h7-13,15-18,20-21,23-26,46-47,50-51,61-74,100-101,119H,5-6,14,19,22,27-45,48-49H2,1-4H3,(H2,99,135)(H,102,138)(H,103,137)(H,104,139)(H,105,120)(H,106,121)(H,107,146)(H,108,141)(H,109,142)(H,110,143)(H,111,144)(H,112,145)(H,113,148)(H,114,136)(H,115,147)(H,116,140)(H,117,149)(H,123,124)(H,125,126)(H,127,128)(H,129,130)(H,131,132)(H,133,134);1H3/t51-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-;/m0./s1 |
InChI 键 |
IVRCYRPNVQWMTB-SKQQZCGYSA-N |
手性 SMILES |
CCCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@@H]7CCCN7C(=O)CNC(=O)[C@@H]8CCC(=O)N8.N |
规范 SMILES |
CCCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C7CCCN7C(=O)CNC(=O)C8CCC(=O)N8.N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



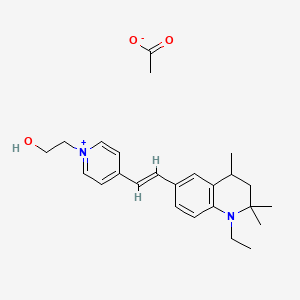
![4-amino-5-chloro-N-[[4-[(3-chlorophenyl)methyl]morpholin-2-yl]methyl]-2-ethoxybenzamide;hydrochloride](/img/structure/B12712035.png)
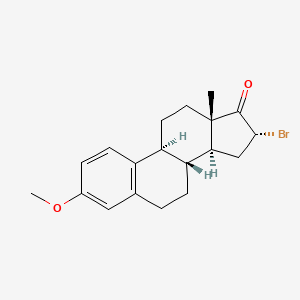
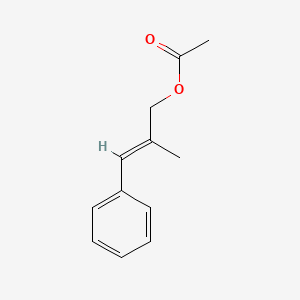

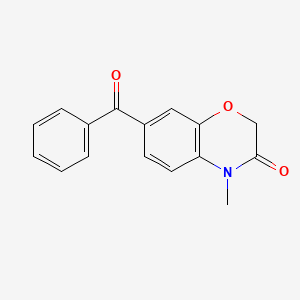
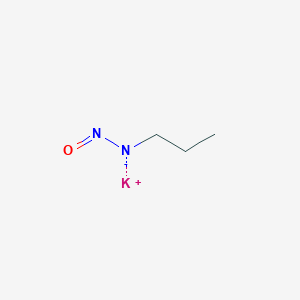
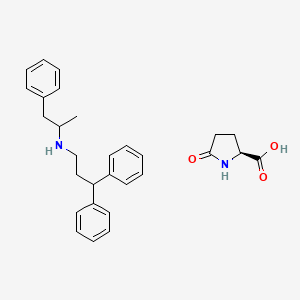
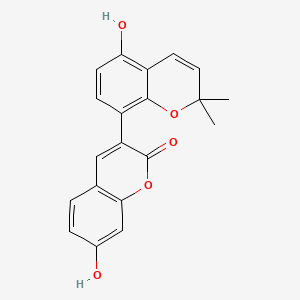
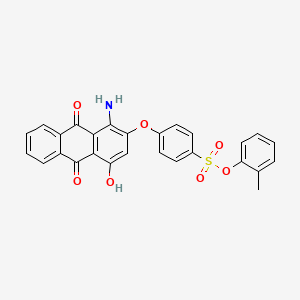

![potassium;3-[bis(carboxylatomethyl)amino]propanoate](/img/structure/B12712104.png)

